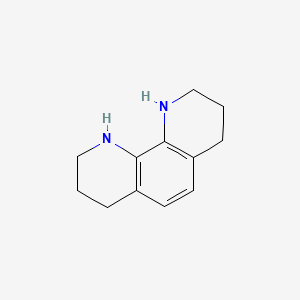

1,10-Phenanthroline, 1,2,3,4,7,8,9,10-octahydro-

Description

1,10-Phenanthroline, 1,2,3,4,7,8,9,10-octahydro- (hereafter referred to as octahydro-phenanthroline) is a hydrogenated derivative of 1,10-phenanthroline, a well-known chelating ligand in coordination chemistry. The octahydro derivative is synthesized via catalytic hydrogenation of 1,10-phenanthroline using Raney nickel, resulting in partial saturation of the aromatic rings . This modification reduces aromaticity, altering electronic properties and reactivity compared to the parent compound. The compound’s structural features include a bicyclic framework with eight hydrogen atoms added across the phenanthroline backbone, enhancing steric flexibility while diminishing π-conjugation .

Properties

CAS No. |

56798-33-5 |

|---|---|

Molecular Formula |

C12H16N2 |

Molecular Weight |

188.27 g/mol |

IUPAC Name |

1,2,3,4,7,8,9,10-octahydro-1,10-phenanthroline |

InChI |

InChI=1S/C12H16N2/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1/h5-6,13-14H,1-4,7-8H2 |

InChI Key |

SLRLPPDIZJJYOY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C3=C(CCCN3)C=C2)NC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,10-Phenanthroline, 1,2,3,4,7,8,9,10-octahydro- can be synthesized through the hydrogenation of 1,10-phenanthroline. The process involves the use of hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon, under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1,10-Phenanthroline, 1,2,3,4,7,8,9,10-octahydro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 1,10-phenanthroline.

Reduction: It can be further reduced to form fully hydrogenated derivatives.

Substitution: The nitrogen atoms in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products:

Oxidation: 1,10-Phenanthroline.

Reduction: Fully hydrogenated derivatives.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1,10-Phenanthroline, 1,2,3,4,7,8,9,10-octahydro- has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.

Biology: The compound is used in biochemical assays to study metal ion interactions with biomolecules.

Industry: It is used in the development of sensors and materials for detecting and capturing metal ions.

Mechanism of Action

The mechanism of action of 1,10-Phenanthroline, 1,2,3,4,7,8,9,10-octahydro- involves its ability to chelate metal ions. The nitrogen atoms in the compound coordinate with metal ions, forming stable complexes. This chelation process can inhibit the activity of metalloproteases by removing the metal ion required for their catalytic activity . The compound primarily targets zinc metallopeptidases, with a lower affinity for calcium .

Comparison with Similar Compounds

Structural and Functional Group Variations

Octahydro-phenanthroline Derivatives

- 6-(2-Methylpropyl)-1,2,3,4,7,8,9,10-octahydro-phenanthridine (CAS 62614-99-7): Features a branched alkyl substituent, enhancing lipophilicity and steric bulk .

- 6-Heptadecyl-octahydro-phenanthridine (CAS 62614-97-5): Long alkyl chains may facilitate self-assembly in materials science applications .

Phenanthrene-Based Octahydro Derivatives

- 1,2,3,4,4a,9,10,10a-Octahydro-5,8-dimethoxy-1,1,4a-trimethyl-phenanthrene (CAS 106623-26-1): A methoxy-substituted phenanthrene derivative with a fully saturated ring system, differing from octahydro-phenanthroline in the absence of nitrogen atoms .

Partially Hydrogenated Phenanthrolines

- 1,2,3,4-Tetrahydro-1,10-phenanthroline : A less saturated derivative with four hydrogen atoms added, retaining partial aromaticity and stronger π-conjugation than the octahydro analog .

Physicochemical Properties

Electronic and Thermal Properties

- Octahydro-phenanthroline : Reduced aromaticity decreases electron mobility compared to 1,10-phenanthroline. Hydrogen bonding (C–H···N) in phenanthroline derivatives critically influences electron transport in OLEDs . The octahydro derivative’s saturated structure likely diminishes such interactions, reducing suitability for high-mobility applications.

- Thermal Stability : Derivatives with rigid frameworks (e.g., naphthalene-substituted phenanthrolines) exhibit higher thermal stability (decomposition >300°C) due to increased molecular weight and rigidity . Octahydro-phenanthroline, with flexible saturated rings, may have lower thermal stability.

Solubility and Reactivity

- Alkyl-substituted octahydro-phenanthridines (e.g., 6-propyl) show enhanced solubility in nonpolar solvents compared to polar parent phenanthrolines .

- The absence of aromatic π-systems in octahydro-phenanthroline reduces its ability to form stable metal complexes, contrasting with 1,10-phenanthroline’s strong chelating capacity for Cu(I/II) and Zn(II) .

Biological Activity

1,10-Phenanthroline and its derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. The compound 1,10-Phenanthroline, 1,2,3,4,7,8,9,10-octahydro- is particularly notable for its potential as an anti-cancer agent and its interactions with various biological targets. This article provides a comprehensive overview of the biological activity of this compound based on recent studies and findings.

1,10-Phenanthroline is a heterocyclic compound known for its ability to form stable complexes with metal ions. The octahydro derivative retains the core structure of phenanthroline while incorporating additional hydrogen atoms that may influence its biological interactions.

Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of 1,10-phenanthroline derivatives. A notable investigation synthesized a hydroxamate derivative of 1,10-phenanthroline and evaluated its dual inhibition of histone deacetylases (HDACs) and ribonucleotide reductase (RR). The compound demonstrated:

- IC50 Values :

- HDAC Inhibition: 10.80 μM

- RR Inhibition: 9.34 μM

- Antiproliferative Activity in SiHa Cells: 16.43 μM

The study concluded that co-inhibition of HDAC and RR led to apoptosis in SiHa cells through reactive oxygen species (ROS) accumulation .

Metal Complexes and Antimicrobial Activity

Metal complexes incorporating 1,10-phenanthroline have shown promising antibacterial properties. For instance:

- In vitro Studies : Complexes such as Cu(phendione)32·4H2O exhibited significant cytotoxicity against both normal and cancerous cell lines.

- In vivo Studies : When tested in Galleria mellonella and Swiss mice models, these complexes were well-tolerated and did not adversely affect tumor growth when implanted with human-derived tumors .

Additionally, metal complexes demonstrated enhanced activity against resistant strains of Pseudomonas aeruginosa, particularly when combined with gentamicin .

Case Study 1: Dual HDAC/RR Inhibitor

A study focused on a novel hydroxamate derivative based on 1,10-phenanthroline showed significant promise as a dual inhibitor for cancer treatment. The compound's structural characteristics facilitated effective binding to HDAC isoforms and RRM2, indicating its potential as a therapeutic agent .

Case Study 2: Antimicrobial Efficacy

Research on metal-tdda-phen complexes revealed their effectiveness against Pseudomonas aeruginosa. The combination treatment not only improved the immune response in infected larvae but also cleared infections resistant to standard antibiotics .

Summary of Findings

The following table summarizes key findings related to the biological activity of 1,10-phenanthroline derivatives:

| Activity Type | Compound/Complex | IC50 Values (μM) | Notes |

|---|---|---|---|

| Anti-Cancer | Hydroxamate Derivative | HDAC: 10.80 | Induced apoptosis via ROS accumulation |

| RR: 9.34 | Dual inhibition strategy | ||

| Antibacterial | Cu(phendione)32·4H2O | Not specified | Effective against cancerous/non-cancerous cells |

| Metal-tdda-phen Complex | Not specified | Enhanced activity against Pseudomonas aeruginosa |

Q & A

Basic Questions

Q. What are the primary applications of 1,10-phenanthroline in metal ion detection, and what methodological considerations ensure accuracy?

- Answer : 1,10-Phenanthroline is widely used as a chelating agent for spectrophotometric determination of Fe(II) ions, forming a stable red-colored ferroin complex (λmax ~510 nm). Methodological considerations include:

- Maintaining a pH of 3–9 to ensure ligand protonation and Fe(II) stability .

- Avoiding oxidizing agents (e.g., dissolved oxygen) to prevent Fe(II) → Fe(III) conversion, which can be mitigated by adding hydroxylamine hydrochloride as a reducing agent .

- Using a molar ratio of 3:1 (phenanthroline:Fe) to maximize complex stability .

Q. How does 1,10-phenanthroline function as a chelating agent in coordination chemistry?

- Answer : The ligand binds metals via its two nitrogen atoms at the 1- and 10-positions, forming octahedral or square-planar complexes. For example, in Co(III) complexes, phenanthroline stabilizes the metal center through π-backbonding, as confirmed by X-ray crystallography . Methodologically, UV-Vis spectroscopy (e.g., absorption bands at 270–290 nm for ligand-to-metal charge transfer) and cyclic voltammetry are used to assess binding affinity and redox behavior .

Advanced Research Questions

Q. What experimental strategies are recommended for synthesizing and characterizing epoxide derivatives of 1,10-phenanthroline?

- Answer :

- Synthesis : Optimal epoxidation of 1,10-phenanthroline-5,6-epoxide is achieved using NaOCl (e.g., Clorox®) at pH 8.6–8.8. Reaction time must be controlled (<2 hours) to avoid over-oxidation .

- Characterization : Fluorescence quenching assays compare derivatives (e.g., phenanthroline vs. phenanthrene epoxides) to confirm nitrogen-mediated binding. HPLC with UV detection (C18 column, methanol/water eluent) validates purity .

Q. How can researchers resolve contradictions in thermodynamic data (e.g., enthalpy of fusion) reported for 1,10-phenanthroline across studies?

- Answer : Discrepancies arise from differences in calorimetry methods (e.g., differential scanning vs. adiabatic). A validated approach includes:

- Repeating measurements using adiabatic calorimetry to obtain ΔfusH = 23.5 kJ/mol (anhydrous) .

- Cross-validating with computational methods (e.g., DFT) to account for polymorphic variations or impurities .

- Table : Reported Thermodynamic Values

| Property | Value (Anhydrous) | Method | Reference |

|---|---|---|---|

| ΔfusH (kJ/mol) | 23.5 | Adiabatic calorimetry | |

| ΔfusS (J/mol·K) | 68.2 | DSC |

Q. What are the best practices for determining the crystal structure of metal complexes involving 1,10-phenanthroline?

- Answer :

- Crystallization : Slow evaporation from DMF/water mixtures yields single crystals suitable for X-ray diffraction .

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and SHELX software for structure refinement. For example, [Co(phen)2(H2O)]<sup>3+</sup> complexes show bond lengths of 1.89–1.92 Å for Co–N bonds .

- Validation : Check R-factors (<5%) and deposit data in the Cambridge Structural Database (CCDC) .

Q. How do substituents on the phenanthroline ring influence its coordination chemistry and ligand properties?

- Answer : Substituents alter steric and electronic effects:

- Electron-withdrawing groups (e.g., -Cl in 4,7-dichloro-phenanthroline) reduce basicity, weakening metal binding.

- Electron-donating groups (e.g., -CH3 in 2,9-dimethyl-phenanthroline) enhance π-backbonding, stabilizing metals like Ru(II) in photocatalytic applications .

- Methodological Insight : Compare stability constants (log K) via potentiometric titrations. For example, log K for Fe(II)-phenanthroline = 21.3, while Fe(II)-methyl-phenanthroline = 19.8 .

Q. What spectroscopic techniques are most effective for confirming the purity and structure of 1,10-phenanthroline derivatives?

- Answer :

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]<sup>+</sup> = 181.08 for anhydrous phenanthroline) .

- FT-IR : Peaks at 1580 cm<sup>−1</sup> (C=N stretch) and 740 cm<sup>−1</sup> (aromatic C–H bend) validate ligand integrity .

- NMR : <sup>1</sup>H NMR in DMSO-d6 shows distinct aromatic proton signals (δ 8.9–9.2 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.